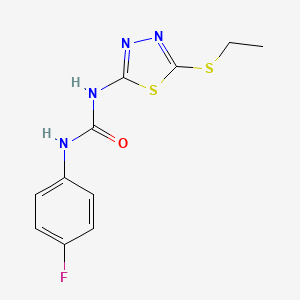
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Environmental Health and Toxicology
- Studies on environmental pollutants such as polychlorinated biphenyls (PCBs) and organophosphate (OP) pesticides emphasize the need to understand the environmental fate and human health impacts of complex chemical compounds. These studies investigate the associations between maternal exposure to environmental toxins and adverse pregnancy outcomes, suggesting potential areas of application for chemical compounds in assessing environmental risks and developing mitigation strategies (Wolff et al., 2007).
Drug Metabolism and Pharmacokinetics
- Research on the metabolism and excretion of pharmacologically active compounds, such as MK-0524, a prostaglandin D2 receptor antagonist, provides insights into the metabolic pathways and toxicokinetics of similar urea-based compounds. These findings are crucial for understanding the pharmacokinetics, safety, and efficacy of new drugs, including their absorption, metabolism, and elimination profiles (Karanam et al., 2007).
Exposure and Metabolite Analysis
- The detailed analysis of metabolic changes due to environmental exposure to chemicals, such as cadmium, and the identification of early urinary metabolic changes highlight the role of advanced analytical techniques in detecting and quantifying exposure to hazardous substances. This research area is relevant for assessing the exposure and potential health effects of chemical compounds on human populations, guiding public health interventions, and regulatory policies (Gao et al., 2014).
Nutritional Management and Disease Treatment
- Studies on the use of sodium phenylbutyrate in the treatment of urea cycle disorders provide an example of how specific chemical compounds can be used therapeutically to manage genetic metabolic disorders. Such research underscores the importance of chemical compounds in developing treatment strategies for various diseases, offering insights into their therapeutic potential and mechanisms of action (Scaglia, 2010).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O3/c1-24-13-8-12(21-15(22-13)25-2)18-5-6-19-14(23)20-9-3-4-11(17)10(16)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,18,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXCHUURKMDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)




![2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2896098.png)





![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)
![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)